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Compound of Interest

Compound Name:
6-O-(tert-Butyldimethylsilyl)-D-

galactal

Cat. No.: B047794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information
(S)-WAY-100135, a member of the phenylpiperazine chemical class, is a potent and selective

antagonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] It is an invaluable tool in

neuroscience research for investigating the physiological and pathological roles of the 5-HT1A

receptor.

While the CAS number 124751-19-5 has been associated with this compound in some

databases, the more consistently cited CAS numbers for (S)-WAY-100135 are 133025-23-7 for

the free base and 149007-54-5 for the dihydrochloride salt.[2] This guide focuses on the

pharmacological properties and experimental applications of (S)-WAY-100135.

Table 1: Chemical and Physical Properties of (S)-WAY-100135
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Property Value Reference

IUPAC Name

(S)-N-tert-Butyl-3-(4-(2-

methoxyphenyl)-piperazin-1-

yl)-2-phenylpropanamide

[4]

Synonyms WAY-100135, (S)-WAY 100135 [2]

Molecular Formula C24H33N3O2 [2][4]

Molecular Weight 395.55 g/mol (free base) [2]

Appearance White to off-white solid powder [2]

Solubility

Soluble in DMSO, not in water

(free base). The

dihydrochloride salt is soluble

in water.

[2]

Mechanism of Action and Pharmacology
(S)-WAY-100135 acts as a potent and selective antagonist at both presynaptic and

postsynaptic 5-HT1A receptors.[1][5] Its primary mechanism involves blocking the effects of

serotonin at these receptors, thereby modulating serotonergic neurotransmission. While initially

considered highly selective, further studies have revealed that it also possesses partial agonist

activity at the 5-HT1D receptor and, to a lesser extent, the 5-HT1B receptor.[1][2][3][4]

Table 2: Receptor Binding Profile of (S)-WAY-100135

Receptor Affinity (pKi) Activity Reference

5-HT1A ~7.58 Antagonist [1][4]

5-HT1D 7.58 Partial Agonist [1][3][4]

5-HT1B 5.82 Partial Agonist [1][3][4]

5-HT1C, 5-HT2, α1,

α2, D2
>1000 nM (IC50) - [6]
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Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the

inhibitory G-protein, Gi/o. Antagonism of this receptor by (S)-WAY-100135 blocks the

downstream signaling cascades typically initiated by serotonin.

Canonical Gi/o Signaling Pathway
Activation of the 5-HT1A receptor by serotonin leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A

(PKA) activity. (S)-WAY-100135 blocks this inhibitory effect, thereby preventing the serotonin-

induced decrease in cAMP.

Canonical 5-HT1A Receptor Signaling Pathway
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Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT1A receptor.

Modulation of Ion Channels
The Gβγ subunit of the activated Gi/o protein can directly modulate ion channel activity. It

activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to

potassium efflux and hyperpolarization of the neuron, which decreases neuronal excitability. It

also inhibits voltage-gated Ca2+ channels, reducing calcium influx. (S)-WAY-100135, by

preventing Gi/o activation, would inhibit these effects.
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5-HT1A Receptor Modulation of Ion Channels
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Caption: Modulation of ion channels by the 5-HT1A receptor.

Experimental Protocols
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of (S)-WAY-100135

to the 5-HT1A receptor using a competitive binding assay with the radiolabeled agonist [3H]8-

OH-DPAT.

Materials:

Membrane Preparation: Rat hippocampal membranes or membranes from cells expressing

the human 5-HT1A receptor.

Radioligand: [3H]8-OH-DPAT.

Test Compound: (S)-WAY-100135.

Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/B).
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Scintillation cocktail.

Liquid scintillation counter.

Procedure:

Prepare serial dilutions of (S)-WAY-100135.

In a 96-well plate, add assay buffer, the membrane preparation, [3H]8-OH-DPAT (at a

concentration close to its Kd), and varying concentrations of (S)-WAY-100135.

For total binding, omit the test compound. For non-specific binding, add the non-specific

binding control.

Incubate the plate at 25°C for 60 minutes to reach equilibrium.

Terminate the incubation by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using

a liquid scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value of (S)-WAY-100135 from the competition curve and calculate the

Ki value using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow
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Caption: General workflow for a radioligand binding assay.
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In Vivo Microdialysis
This protocol outlines a general procedure for measuring extracellular serotonin levels in the rat

hippocampus following administration of (S)-WAY-100135.[4][6][7][8]

Materials:

Male Sprague-Dawley rats.

Stereotaxic apparatus.

Microdialysis probes.

Perfusion pump.

Artificial cerebrospinal fluid (aCSF).

(S)-WAY-100135.

HPLC system with electrochemical detection for serotonin analysis.

Procedure:

Anesthetize the rat and place it in the stereotaxic apparatus.

Implant a microdialysis probe into the ventral hippocampus.

Allow the animal to recover from surgery.

On the day of the experiment, connect the probe to the perfusion pump and perfuse with

aCSF at a low flow rate (e.g., 1-2 µL/min).

Collect baseline dialysate samples.

Administer (S)-WAY-100135 (e.g., subcutaneously or intraperitoneally).

Continue to collect dialysate samples at regular intervals.

Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.
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Express the results as a percentage of the baseline serotonin levels.

In Vivo Microdialysis Experimental Workflow
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Caption: Workflow for an in vivo microdialysis experiment.

In Vivo Studies and Behavioral Models
(S)-WAY-100135 has been utilized in a variety of in vivo studies to elucidate the role of 5-HT1A

receptors in behavior and physiology.

Table 3: Summary of In Vivo and Behavioral Studies with (S)-WAY-100135

Experimental
Model

Species Dosing
Observed
Effect

Reference

Elevated Plus-

Maze
Mouse 10 mg/kg

Anxiolytic-like

effects
[9]

Resident-Intruder

Paradigm
Mouse

2.5-5.0 mg/kg

s.c.

Enhanced

offensive

behavior

[10]

MK-801 Induced

Hyperlocomotion
Rat 10 and 20 mg/kg

Attenuation of

hyperlocomotion
[2]

Dorsal Raphe

Neuronal Firing
Cat

0.025-1.0 mg/kg

i.v.

Moderate

depression of

neuronal activity

[11]

8-OH-DPAT-

induced

Hyperglycaemia

Rat
1 mg/kg i.v.

(MED)

Attenuation of

hyperglycaemia

Dystonic

Movements
Hamster -

Aggravation of

dystonic attacks
[12]

Conclusion
(S)-WAY-100135 is a critical research tool for the study of the 5-HT1A receptor. Its potent and

selective antagonist properties, coupled with a well-characterized pharmacological profile,

make it an ideal compound for dissecting the complex roles of serotonergic signaling in the

central nervous system. This guide provides a comprehensive overview of its chemical
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information, mechanism of action, and application in key experimental paradigms, serving as a

valuable resource for researchers in pharmacology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: (S)-WAY-100135 (CAS No. 133025-
23-7)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047794#cas-number-124751-19-5-chemical-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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